Superior In Vitro Potency for Aβ42 Reduction vs. BMS-932481
BMS-986133 exhibits approximately 1.9-fold higher in vitro potency in reducing the neurotoxic Aβ1-42 peptide compared to its closest structural analog, BMS-932481 [1]. This enhanced potency is a quantifiable differentiator that can impact effective concentration ranges in cellular and in vivo models.
| Evidence Dimension | In vitro potency (IC50) for reducing Aβ1-42 peptide |
|---|---|
| Target Compound Data | IC50 = 3.5 nM |
| Comparator Or Baseline | BMS-932481: IC50 = 6.6 nM |
| Quantified Difference | 1.9-fold increase in potency for BMS-986133 |
| Conditions | H4 human neuroglioma cells stably expressing APP with the Swedish mutation (H4-APPsw), measured via Aβ1-42 immunoassay |
Why This Matters
This quantifiable difference in potency allows for the use of lower compound concentrations to achieve a desired level of Aβ42 reduction, which can minimize potential off-target effects and simplify experimental design.
- [1] Toyn, J. H., et al. (2016). Robust translation of γ-secretase modulator pharmacology across preclinical species and human subjects. The Journal of Pharmacology and Experimental Therapeutics, 358(1), 125–137. View Source
